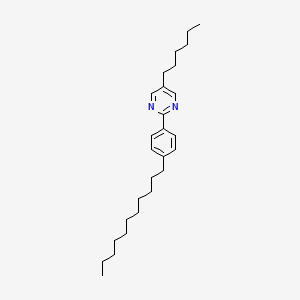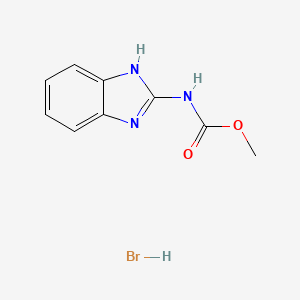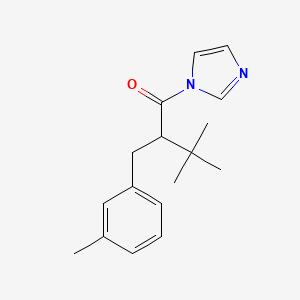
1-Imidazol-1-yl-3,3-dimethyl-2-((3-methylphenyl)methyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one is a synthetic organic compound that features an imidazole ring, a dimethylbutanone backbone, and a methylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Dimethylbutanone Backbone: The dimethylbutanone backbone can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Methylbenzyl Group: The methylbenzyl group can be attached via a nucleophilic substitution reaction, where a suitable leaving group on the benzyl compound is replaced by the nucleophilic imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted imidazole or benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(1H-imidazol-1-yl)-3,3-dimethylbutan-1-one: Lacks the methylbenzyl group, resulting in different chemical and biological properties.
1-(1H-imidazol-1-yl)-2-(3-methylbenzyl)ethanone: Has a shorter carbon chain, affecting its reactivity and interactions.
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-methylbenzyl)butan-1-one: Positional isomer with the methyl group on the benzyl ring in a different position, leading to variations in its properties.
Uniqueness: 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
89372-58-7 |
|---|---|
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
1-imidazol-1-yl-3,3-dimethyl-2-[(3-methylphenyl)methyl]butan-1-one |
InChI |
InChI=1S/C17H22N2O/c1-13-6-5-7-14(10-13)11-15(17(2,3)4)16(20)19-9-8-18-12-19/h5-10,12,15H,11H2,1-4H3 |
InChI-Schlüssel |
KWWGAIZRNHIQJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(C(=O)N2C=CN=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



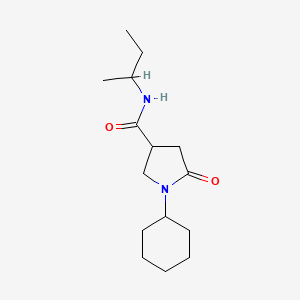
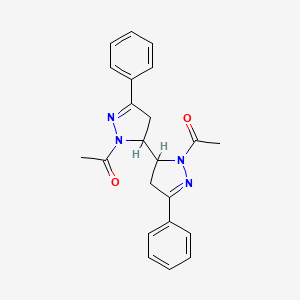
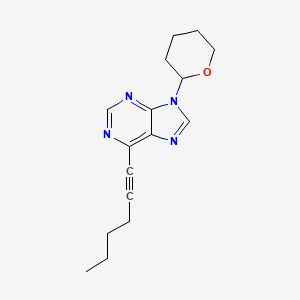
![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)

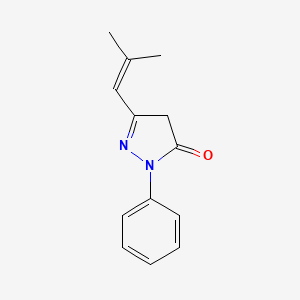
![(6S)-N6-Propyl-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6,7-triamine](/img/structure/B12921695.png)
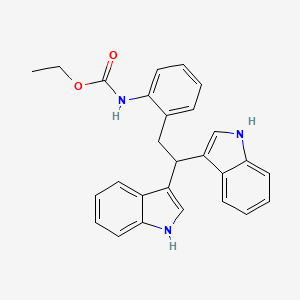

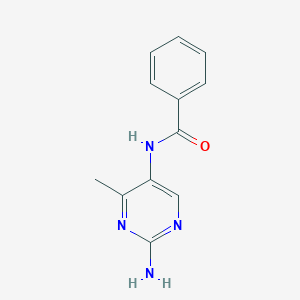
![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
